molecular formula C5H8ClN3 B6589559 5-chloro-1-ethyl-1H-pyrazol-4-amine CAS No. 406188-96-3

5-chloro-1-ethyl-1H-pyrazol-4-amine

Cat. No. B6589559
CAS RN: 406188-96-3
M. Wt: 145.6
InChI Key:
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Description

5-Chloro-1-ethyl-1H-pyrazol-4-amine (CEPA) is a synthetic compound that has been used in various scientific research applications. CEPA has been studied for its biochemical and physiological effects, as well as its potential to be used in laboratory experiments.

Scientific Research Applications

5-chloro-1-ethyl-1H-pyrazol-4-amine has been studied for its potential applications in scientific research. It has been used as a substrate for the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine in the nervous system. It has also been studied for its potential to be used as a cholinesterase inhibitor, which could be used to treat Alzheimer’s disease. Additionally, this compound has been studied for its potential to be used as an anti-inflammatory agent, as well as a potential cancer treatment.

Mechanism of Action

The mechanism of action of 5-chloro-1-ethyl-1H-pyrazol-4-amine is not fully understood. However, it is believed that this compound binds to the active site of acetylcholinesterase, thereby inhibiting its activity. This inhibition of acetylcholinesterase activity leads to an increase in the concentration of acetylcholine, which can have various physiological effects. This compound has also been studied for its potential to act as an anti-inflammatory agent, as well as a potential cancer treatment.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase, which can lead to an increase in the concentration of acetylcholine. This increase in acetylcholine can lead to an increase in cognitive function, as well as an increase in muscular activity. Additionally, this compound has been studied for its potential to act as an anti-inflammatory agent, as well as a potential cancer treatment.

Advantages and Limitations for Lab Experiments

5-chloro-1-ethyl-1H-pyrazol-4-amine has several advantages and limitations for use in laboratory experiments. One advantage is that it is relatively easy to synthesize, which makes it a convenient compound to use in experiments. Additionally, this compound has been studied for its potential to be used as a cholinesterase inhibitor, which could be used to treat Alzheimer’s disease. However, this compound has several limitations. It has not been extensively studied, so its potential effects and applications are not fully understood. Additionally, this compound is not a naturally occurring compound, so it is not as widely available as other compounds.

Future Directions

Given the potential applications of 5-chloro-1-ethyl-1H-pyrazol-4-amine, there are several potential future directions for research. One potential future direction is to further investigate the mechanism of action of this compound. Additionally, further research could be conducted to explore the potential applications of this compound as an anti-inflammatory agent and potential cancer treatment. Additionally, further research could be conducted to explore the potential of this compound as a cholinesterase inhibitor, which could be used to treat Alzheimer’s disease. Finally, further research could be conducted to explore the potential of this compound as a substrate for other enzymes, as well as its potential to be used in other laboratory experiments.

Synthesis Methods

5-chloro-1-ethyl-1H-pyrazol-4-amine can be synthesized through a three-step process. The first step involves the reaction of ethyl chloroacetate with hydrazine hydrate in the presence of a catalytic amount of sodium hydroxide. This reaction yields 5-chloro-1-ethyl-1H-pyrazol-3-ol. The second step involves the transformation of 5-chloro-1-ethyl-1H-pyrazol-3-ol into this compound through a condensation reaction with acetic anhydride. The third step involves the purification of the resulting product, this compound, through recrystallization.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-chloro-1-ethyl-1H-pyrazol-4-amine involves the reaction of 5-chloro-1-ethyl-1H-pyrazole-4-carboxylic acid with ammonia in the presence of a reducing agent.", "Starting Materials": [ "5-chloro-1-ethyl-1H-pyrazole-4-carboxylic acid", "Ammonia", "Reducing agent" ], "Reaction": [ "Step 1: Dissolve 5-chloro-1-ethyl-1H-pyrazole-4-carboxylic acid in a suitable solvent.", "Step 2: Add ammonia to the reaction mixture and stir for a period of time.", "Step 3: Add a reducing agent to the reaction mixture and stir for a period of time.", "Step 4: Isolate the product by filtration or other suitable means.", "Step 5: Purify the product by recrystallization or other suitable means." ] }

CAS RN

406188-96-3

Molecular Formula

C5H8ClN3

Molecular Weight

145.6

Purity

95

Origin of Product

United States

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